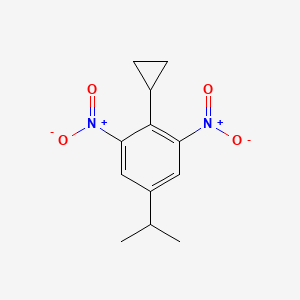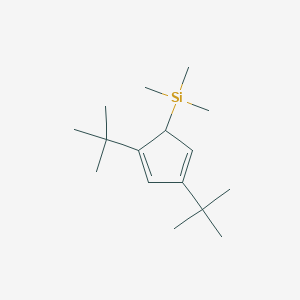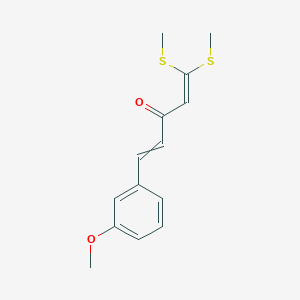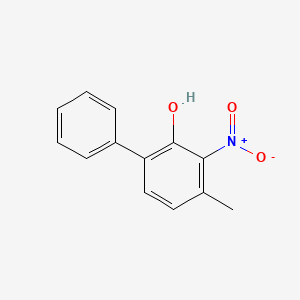
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is an aromatic compound characterized by the presence of a benzene ring substituted with a cyclopropyl group, two nitro groups, and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene typically involves the nitration of a suitable precursor, such as 2-Cyclopropyl-5-(propan-2-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: 2-Cyclopropyl-1,3-diamino-5-(propan-2-yl)benzene.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the cyclopropyl and propan-2-yl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-1,3-dinitrobenzene: Lacks the propan-2-yl group, which can affect its reactivity and applications.
2-Cyclopropyl-5-(propan-2-yl)benzene:
1,3-Dinitrobenzene: Lacks both the cyclopropyl and propan-2-yl groups, making it less structurally complex.
Uniqueness
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both nitro groups and the cyclopropyl group can enhance its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
113680-28-7 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,3-dinitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)9-5-10(13(15)16)12(8-3-4-8)11(6-9)14(17)18/h5-8H,3-4H2,1-2H3 |
Clave InChI |
MNUYANFZNQSOCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])C2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)

![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
